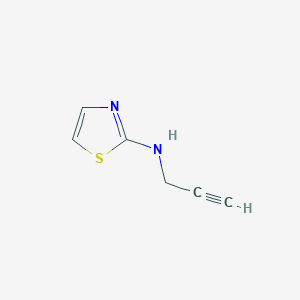

N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-2-3-7-6-8-4-5-9-6/h1,4-5H,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCRDGYJMCVCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N Prop 2 Yn 1 Yl 1,3 Thiazol 2 Amine

Direct Synthesis of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine

The direct synthesis of the target compound can be achieved through several strategic pathways. These methods primarily involve either a one-pot cyclization that simultaneously forms the thiazole (B1198619) ring and introduces the propargyl group, or a sequential approach where the 2-aminothiazole (B372263) core is first synthesized and subsequently N-alkylated.

Reported Synthetic Pathways and Conditions

Two principal routes have been established for the synthesis of this compound and its analogs.

Route 1: Domino Alkylation-Cyclization of Thiourea (B124793) and Propargyl Bromide

A highly efficient and common method for synthesizing N-propargylated 2-aminothiazoles is the domino alkylation-cyclization reaction between thiourea and propargyl bromide. mdpi.comnih.govresearchgate.net This reaction proceeds via an initial S-alkylation of thiourea with propargyl bromide to form an isothiouronium salt intermediate. This intermediate then undergoes a 5-exo-dig cyclization, where the nitrogen atom attacks the alkyne, leading to the formation of the 2-aminothiazole ring. nih.gov

This one-pot synthesis is advantageous due to the ready availability of the starting materials and the operational simplicity. The reaction is typically carried out in the presence of a base to facilitate the cyclization step.

| Reactants | Reagents & Conditions | Product | Notes |

| Thiourea, Propargyl bromide | K₂CO₃, DMF, 130 °C, Microwave | This compound | High yields are achieved in short reaction times. nih.gov |

Route 2: N-Alkylation of 2-Aminothiazole

An alternative synthetic strategy involves the initial formation of the 2-aminothiazole ring, followed by the introduction of the propargyl group via N-alkylation. The parent 2-aminothiazole can be synthesized via the classic Hantzsch thiazole synthesis from an α-halocarbonyl compound and thiourea. Subsequently, the 2-aminothiazole is reacted with propargyl bromide. This reaction is typically performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. A similar procedure has been reported for the synthesis of the benzothiazole (B30560) analogue, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, where 2-aminobenzothiazole (B30445) was refluxed with propargyl bromide in acetone (B3395972) with potassium carbonate as the base. wikipedia.org

| Reactants | Reagents & Conditions | Product | Notes |

| 2-Aminothiazole, Propargyl bromide | K₂CO₃, Acetone, Reflux | This compound | A two-step process that offers modularity. wikipedia.org |

Optimizations and Green Chemistry Approaches in Synthesis

Efforts to improve the synthesis of 2-aminothiazole derivatives have focused on increasing efficiency, reducing environmental impact, and simplifying procedures.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of this compound is the use of microwave irradiation. mdpi.comnih.govresearchgate.net Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. wikipedia.orgnih.govorganic-chemistry.org For the domino alkylation-cyclization reaction, performing the synthesis under microwave irradiation at 130 °C in DMF with potassium carbonate has been shown to be highly effective, yielding the desired product in just a few minutes. nih.govresearchgate.net

Green Catalysts and Solvents: In line with the principles of green chemistry, recent research has explored the use of more environmentally benign catalysts and solvent systems for 2-aminothiazole synthesis. While the specific synthesis of the title compound using these methods is not extensively documented, general approaches for 2-aminothiazole synthesis include the use of aqueous extracts of plant materials like neem leaves, which can act as a natural acid catalyst. nih.gov Other approaches utilize recoverable catalysts such as zeolite-Y-based magnetic nanocatalysts or montmorillonite-K10 clay to facilitate the reaction, often under solvent-free or aqueous conditions. wikipedia.orgresearchgate.net These methods minimize the use of hazardous organic solvents and allow for easy separation and recycling of the catalyst. wikipedia.org

| Approach | Description | Advantages |

| Microwave Irradiation | Use of microwave energy to accelerate the domino alkylation-cyclization reaction. | Rapid reaction times (minutes), high yields, cleaner reactions. wikipedia.orgnih.gov |

| Natural Catalysts | Employing aqueous plant extracts (e.g., neem leaves) as a catalyst. | Sustainable, renewable, biodegradable, and environmentally friendly. nih.gov |

| Heterogeneous Catalysts | Using solid-supported catalysts like magnetic nanoparticles or clays. | Easy catalyst recovery and reuse, often enabling solvent-free conditions. wikipedia.orgresearchgate.net |

Functionalization and Derivatization of the Thiazole Core

The 2-aminothiazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. Furthermore, the exocyclic amino group provides a handle for various modifications.

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring

The reactivity of the 2-aminothiazole ring is dominated by electrophilic substitution, which is directed to the C5 position due to the activating effect of the amino group.

Halogenation: The halogenation of 2-aminothiazoles is a well-established transformation that occurs regioselectively at the C5 position. nih.gov Bromination, for instance, can be achieved using bromine in acetic acid. nih.gov More controlled and efficient methods employ copper(II) halides (CuCl₂ or CuBr₂) in acetonitrile (B52724) at room temperature, which provides the 5-halo-2-aminothiazole derivatives in good yields. mdpi.com This reaction proceeds through an addition-elimination mechanism. researchgate.netnih.gov The resulting 5-halo derivatives are versatile intermediates for further functionalization through cross-coupling reactions.

Nitration: Nitration of 2-aminothiazole also occurs selectively at the C5 position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net This introduces a nitro group, which can be a precursor for an amino group via reduction or can act as an electron-withdrawing group to modify the electronic properties of the ring.

| Reaction | Reagents & Conditions | Position of Substitution | Product Type |

| Bromination | CuBr₂, Acetonitrile, rt | C5 | 5-Bromo-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine |

| Chlorination | CuCl₂, Acetonitrile, rt | C5 | 5-Chloro-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine |

| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine |

Nucleophilic aromatic substitution on the thiazole ring is less common and generally requires the presence of a good leaving group and strong activation by electron-withdrawing groups. However, the amino group at the C2 position can be converted into a diazonium salt and subsequently replaced by various nucleophiles in a Sandmeyer-type reaction, providing access to 2-substituted thiazoles. rsc.org

Modification at the Thiazole-2-amine Moiety

The secondary amine of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. nih.gov This reaction forms an amide linkage, which can be used to append various side chains to the molecule. For example, reaction with benzoyl chloride would yield N-benzoyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base leads to the formation of sulfonamides. biosynth.com This modification is often used in medicinal chemistry to introduce groups that can form strong hydrogen bonds with biological targets.

Further Alkylation: While the secondary amine can be further alkylated, this can be challenging due to the potential for quaternization of the ring nitrogen. However, under controlled conditions, reaction with alkyl halides can introduce a second substituent on the exocyclic nitrogen.

Reactions Involving the Propargyl Group

The terminal alkyne of the propargyl group is a highly versatile functional handle for a variety of powerful chemical transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the direct connection of an aryl or vinyl substituent to the propargyl chain of this compound, providing access to a wide range of conjugated systems. The feasibility of this reaction on similar N-propargyl heterocycles has been demonstrated. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). organic-chemistry.orgwikipedia.orgwikipedia.org Reacting this compound with an organic azide in the presence of a copper(I) catalyst would yield a thiazole-triazole hybrid molecule. This strategy is widely used for linking different molecular fragments in drug discovery and bioconjugation. nih.govresearchgate.netjenabioscience.com

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen (from the terminal alkyne), an aldehyde (often formaldehyde), and a secondary amine. wikipedia.org This reaction results in the formation of a propargylamine (B41283) derivative, effectively extending the carbon chain and introducing an additional amino group. This provides a route to more complex and functionalized side chains.

| Reaction | Reactants | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkyne |

| Azide-Alkyne Cycloaddition | Organic Azide | Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |

| Mannich Reaction | Formaldehyde, Secondary Amine | Typically CuCl or other Lewis acid | Propargylamine derivative |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, mild reaction conditions, and broad functional group tolerance. ed.ac.ukorganic-chemistry.org This reaction facilitates the covalent linking of an alkyne-containing molecule with an azide-containing partner to form a stable 1,2,3-triazole ring. ed.ac.uk

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism directs the reaction to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov In contrast, the uncatalyzed thermal Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org For this compound, its participation in CuAAC is expected to proceed with this high degree of regiochemical control, yielding 1,4-substituted triazoles. The scope of the reaction is broad, allowing the 2-aminothiazole moiety to be conjugated with a wide array of molecules, provided they bear an azide group. Propargyl amines are known to be excellent substrates for this transformation. nih.gov

The efficacy of the CuAAC reaction relies on a suitable copper(I) catalyst, which can be generated in situ or used as a pre-formed salt. ed.ac.uksemanticscholar.org Common catalyst systems involve the use of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species. jenabioscience.com Alternatively, copper(I) salts like copper(I) iodide (CuI) or bromide (CuBr) can be used directly. organic-chemistry.org

To prevent catalyst disproportionation and oxidation and to accelerate the reaction, stabilizing ligands are often employed. ed.ac.uk These are typically nitrogen-containing ligands, with tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) being prominent examples. ed.ac.uk Reactions are frequently performed in a variety of protic or aprotic solvents, including water, t-butanol, DMF, and THF, often at room temperature. mdpi.com In some cases, an organic base such as diisopropylethylamine (DIPEA) is added to facilitate the deprotonation of the terminal alkyne. organic-chemistry.org

| Parameter | Common Conditions |

| Catalyst | CuSO₄/Sodium Ascorbate; CuI |

| Ligand | THPTA; TBTA; Nitrogen-based ligands |

| Base | DIPEA; Et₃N (optional) |

| Solvent | H₂O/t-BuOH; DMF; THF; CH₂Cl₂ |

| Temperature | Room Temperature |

A summary of typical reaction conditions for the CuAAC of terminal alkynes.

Metal-Free Cycloadditions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

To circumvent the potential cytotoxicity of copper catalysts in biological applications, metal-free cycloaddition methods have been developed. nih.gov The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn The driving force for SPAAC is not a metal catalyst but the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide to release this strain.

This compound contains a linear, unstrained terminal alkyne and therefore cannot undergo SPAAC on its own. For this compound to participate in a SPAAC reaction, its reaction partner must contain the strained alkyne moiety (e.g., a dibenzocyclooctyne, DIBO), while the thiazole portion would need to be converted to an azide. nih.govresearchgate.net Alternatively, an azide-functionalized molecule could react with a derivative of the title compound that has been modified to incorporate a strained alkyne.

Mannich-Type Reactions and Other Carbon-Carbon Coupling Reactions

The acidic terminal proton of the alkyne in this compound makes it a suitable substrate for Mannich-type reactions, often referred to as A³-coupling (alkyne-aldehyde-amine). This three-component reaction forges a new carbon-carbon bond and a carbon-nitrogen bond in a single step to produce a propargylamine derivative. While the compound is structurally suited for this transformation, specific examples involving this compound were not found in the surveyed literature.

Another important class of C-C coupling for terminal alkynes is the Cadiot-Chodkiewicz reaction, which involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne. rsc.orgnih.gov

Palladium-Catalyzed Carbonylation and Other Cross-Coupling Reactions

The terminal alkyne of this compound and its derivatives can undergo palladium-catalyzed carbonylation, a process that incorporates a carbonyl group (CO) into the molecule. A study utilizing the closely related precursor, N-Boc-N-(prop-2-yn-1-yl)thiazol-2-amine, demonstrated a palladium-catalyzed oxidative aminocarbonylation. researchgate.net This reaction involves the coupling of the alkyne, carbon monoxide, and a secondary amine under oxidative conditions to form a 2-ynamide intermediate, which then undergoes further transformations. researchgate.net

This process is catalyzed by a PdI₂/KI system and uses a mixture of carbon monoxide and air (as the oxidant) at elevated temperatures. researchgate.net The reaction shows good scope with respect to the secondary amine component. researchgate.net

| Secondary Amine | Product | Yield (%) |

| Morpholine | 2-(Imidazo[2,1-b]thiazol-5-yl)-1-morpholinoethan-1-one | 87 |

| Piperidine | 2-(Imidazo[2,1-b]thiazol-5-yl)-1-(piperidin-1-yl)ethan-1-one | 81 |

| Diethylamine | N,N-Diethyl-2-(imidazo[2,1-b]thiazol-5-yl)acetamide | 70 |

| Dibenzylamine | N,N-Dibenzyl-2-(imidazo[2,1-b]thiazol-5-yl)acetamide | 68 |

| N-Methylaniline | 2-(Imidazo[2,1-b]thiazol-5-yl)-N-methyl-N-phenylacetamide | 55 |

Table based on the multicomponent synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives from N-Boc-N-(prop-2-yn-1-yl)thiazol-2-amine, showcasing the palladium-catalyzed aminocarbonylation step. Data sourced from literature. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. researchgate.net The N-propargyl-2-aminothiazole scaffold has proven to be a valuable building block in such reactions.

In a notable example, N-Boc-N-(prop-2-yn-1-yl)thiazol-2-amine was used in a direct, multicomponent approach to synthesize imidazo[2,1-b]thiazole derivatives. researchgate.net This sophisticated transformation proceeds through an ordered sequence of events within a single pot:

Amine-induced removal of the N-Boc protecting group.

Palladium-catalyzed oxidative aminocarbonylation of the alkyne with CO and a secondary amine.

An intramolecular dearomative cyclization where the thiazole nitrogen attacks the newly formed 2-ynamide moiety.

A final aromatization step to yield the stable fused heterocyclic product. researchgate.net

This MCR demonstrates the power of using this compound derivatives to rapidly assemble complex, fused-ring systems from simple, readily available starting materials. researchgate.net

Design and Synthesis of Advanced this compound Derivatives

The design of advanced derivatives of this compound is centered on the strategic modification of its core structure to explore and optimize its chemical and biological properties. The parent molecule offers several key sites for derivatization: the terminal alkyne of the propargyl group, the secondary amine, and the C5 position of the thiazole ring. Synthetic strategies leverage these reactive sites to introduce a diverse array of functional groups and build more complex molecular architectures.

A primary and highly efficient strategy for derivatizing the this compound scaffold is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The terminal alkyne of the propargyl group serves as a versatile handle for conjugation with various azide-containing molecules. This reaction is favored for its high yield, mild reaction conditions, and exceptional functional group tolerance, allowing for the synthesis of a wide range of 1,2,3-triazole-linked conjugates. This approach enables the systematic introduction of different substituents to probe structure-activity relationships.

Another key focus of derivatization is the modification of the thiazole ring itself, typically at the C5 position. Electrophilic substitution reactions, such as bromination followed by Suzuki or Sonogashira cross-coupling reactions, can be employed to introduce aryl, heteroaryl, or other carbon-based substituents. These modifications can significantly influence the electronic properties and steric profile of the molecule.

The general synthetic approach to these derivatives often begins with the Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thiourea derivative. derpharmachemica.com For the parent compound, N-propargylthiourea would be reacted with a suitable α-halocarbonyl compound. Alternatively, the propargyl group can be introduced by reacting 2-aminothiazole with propargyl bromide, a method demonstrated for the analogous benzothiazole scaffold. nih.gov

Once the core this compound is obtained, it can be subjected to various derivatization reactions as outlined above to generate a library of advanced compounds for further study.

Table 1: Examples of Synthesized Triazole Derivatives via Click Chemistry

| Compound ID | R-N₃ (Azide Reactant) | Derivative Structure | Synthetic Method |

| 1a | Benzyl azide | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-thiazol-2-amine | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| 1b | 1-Azido-4-methoxybenzene | N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-thiazol-2-amine | CuAAC |

| 1c | 2-Azido-N-phenylacetamide | N-((1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-thiazol-2-amine | CuAAC |

Table 2: Examples of Derivatives with Thiazole Ring Substitution

| Compound ID | Reagents | Derivative Structure | Synthetic Method |

| 2a | 1. NBS; 2. Phenylboronic acid, Pd catalyst | 5-Phenyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | Bromination followed by Suzuki Coupling |

| 2b | 1. NBS; 2. 4-Pyridinylboronic acid, Pd catalyst | 5-(Pyridin-4-yl)-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | Bromination followed by Suzuki Coupling |

| 2c | 1. NBS; 2. Phenylacetylene, Pd/Cu catalyst | 5-(Phenylethynyl)-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | Bromination followed by Sonogashira Coupling |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is predicted to show distinct signals corresponding to each unique proton environment. The thiazole (B1198619) ring protons typically appear in the aromatic region, while the propargyl group protons have characteristic shifts. The amine (NH) proton is also observable, though its signal can be broad and its chemical shift variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The thiazole ring carbons, including the C=N carbon, will have characteristic downfield shifts. The sp-hybridized carbons of the alkyne group and the sp³-hybridized methylene (B1212753) carbon will also be clearly identifiable.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, such as the methylene protons and the amine proton, as well as the long-range coupling between the methylene and terminal alkyne protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Predicted NMR Data

The following table presents predicted chemical shifts based on the compound's structure and data from similar 2-aminothiazole (B372263) derivatives.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thiazole-H (C4-H) | ~6.6 | ~110 |

| Thiazole-H (C5-H) | ~7.0 | ~138 |

| NH | Variable (e.g., 5.0-7.0) | N/A |

| CH₂ | ~4.2 | ~35 |

| C≡CH | ~2.3 | ~72 |

| C≡CH | N/A | ~80 |

| Thiazole-C (C2) | N/A | ~168 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. nih.gov

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A sharp, distinct peak for the terminal alkyne C-H stretch would be expected around 3300 cm⁻¹. The C≡C triple bond stretch would appear as a weaker band in the 2100-2260 cm⁻¹ region. The N-H stretch of the secondary amine would be visible as a moderate band in the 3100-3500 cm⁻¹ region. Vibrations corresponding to the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and less polar bond, would likely produce a stronger signal in the Raman spectrum than in the IR spectrum. The vibrations of the thiazole ring would also be observable.

Predicted Vibrational Frequencies

This table outlines the expected vibrational modes and their approximate frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Primary Technique |

| Terminal Alkyne (≡C-H) | Stretch | ~3300 | IR |

| Amine (N-H) | Stretch | 3100 - 3500 | IR |

| Alkyne (C≡C) | Stretch | 2100 - 2260 | Raman, IR |

| Thiazole Ring (C=N, C=C) | Stretch | 1500 - 1650 | IR, Raman |

| Methylene (CH₂) | Stretch | 2850 - 2960 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. arkat-usa.org

For this compound (C₆H₆N₂S), the exact molecular weight is 138.0252 g/mol . biosynth.com In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z ≈ 138.

The fragmentation of the molecular ion would likely proceed through several pathways. nih.gov A common fragmentation would be the loss of the propargyl group or parts of it. Cleavage of the thiazole ring is also a possible fragmentation pathway, leading to smaller characteristic ions.

Predicted Mass Spectrometry Fragments

This table lists plausible fragments and their corresponding mass-to-charge (m/z) ratios.

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [C₆H₆N₂S]⁺˙ | Molecular Ion (M⁺˙) | 138 |

| [C₅H₃N₂S]⁺ | Loss of ·CH₃ | 123 |

| [C₃H₃]⁺ | Propargyl cation | 39 |

| [C₃H₂NS]⁺ | Thiazole-derived fragment | 84 |

| [C₆H₅N₂S]⁺ | Loss of ·H | 137 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, data from the closely related compound N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine can serve as an illustrative example of the type of information obtained. nih.govnih.gov For this benzothiazole (B30560) analog, X-ray diffraction analysis revealed detailed structural parameters. nih.gov

Illustrative Crystallographic Data for N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine nih.gov

Note: This data is for a related but different compound and is presented for illustrative purposes only.

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8048 (4) |

| b (Å) | 8.6071 (5) |

| c (Å) | 15.8244 (8) |

| β (°) | 99.445 (5) |

| Volume (ų) | 914.26 (9) |

The analysis of the benzothiazole analog showed that the 2-aminobenzothiazole (B30445) and propyne (B1212725) groups are not coplanar, with a dihedral angle of 71.51°. nih.govnih.gov The crystal structure is stabilized by strong intermolecular N—H···N hydrogen bonds. nih.gov A similar analysis for this compound would provide analogous insights into its solid-state conformation and packing.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a fundamental computational method employed to investigate the electronic structure, geometry, and energetic properties of molecules. irjweb.comepu.edu.iq For N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, DFT calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can provide a detailed understanding of its molecular framework. irjweb.com These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For related compounds like N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, studies have revealed a non-coplanar arrangement between the heterocyclic ring and the propargyl (prop-2-yn-1-yl) side chain, with a significant dihedral angle. nih.govnih.gov A similar non-planar structure would be anticipated for this compound, influencing its packing in the solid state and its interaction with biological receptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and reactivity of a molecule; a smaller gap generally implies higher reactivity and lower stability. shd-pub.org.rsekb.eg

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) ring, particularly involving the sulfur and nitrogen atoms. The LUMO would likely be distributed across the π-system of the thiazole (B1198619) ring and the propargyl group. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

| Parameter | Description | Calculated Value for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available in cited literature |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in cited literature |

| Energy Gap (ΔE, eV) | Difference between ELUMO and EHOMO, indicating chemical reactivity | Data not available in cited literature |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be concentrated around the nitrogen and sulfur atoms of the thiazole ring and the π-electron cloud of the alkyne's triple bond. These sites are also potential hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the secondary amine (N-H), making it a primary site for hydrogen bond donation. irjweb.com

This analysis is fundamental for understanding non-covalent interactions, such as those involved in ligand-receptor binding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a biological macromolecule, such as an enzyme or receptor. ekb.egresearchgate.net Given the prevalence of the 2-aminothiazole scaffold in medicinally active compounds, this compound is a candidate for docking studies against various therapeutic targets. derpharmachemica.commdpi.com Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur over time.

Based on its chemical structure, this compound can engage in several key interactions within a protein binding site:

Hydrogen Bonding: The secondary amine group (N-H) can serve as a hydrogen bond donor, while the sp²-hybridized nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.

π-Interactions: The aromatic thiazole ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.govnih.gov

Hydrophobic Interactions: The propargyl group provides a hydrophobic region that can interact favorably with nonpolar pockets in the active site.

Coordination: The heteroatoms (N and S) in the thiazole ring have the potential to coordinate with metal ions present in the active sites of metalloenzymes.

Docking studies on similar thiazole derivatives have shown their ability to bind to the colchicine (B1669291) binding site of tubulin, inhibiting its polymerization, or to the active site of cyclooxygenase enzymes. ekb.egnih.gov

A primary output of molecular docking is the binding energy (or docking score), which estimates the strength of the interaction between the ligand and its target. researchgate.net A more negative binding energy typically corresponds to a more stable complex and higher binding affinity. During docking, the algorithm explores various conformations of the flexible ligand and orientations within the binding site to identify the most energetically favorable pose. ekb.eg This conformational analysis is critical, as the ligand's shape is a key determinant of its biological activity.

| Parameter | Description | Predicted Value for this compound |

|---|---|---|

| Target Protein | The biological macromolecule being studied (e.g., Tubulin, COX-2) | Dependent on specific study |

| Binding Energy (kcal/mol) | Estimation of the binding affinity of the ligand to the protein | Data not available in cited literature |

| Interacting Residues | Specific amino acids in the active site that form bonds with the ligand | Data not available in cited literature |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-stacking, etc. | Data not available in cited literature |

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction pathways. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, such as chemical potential, hardness, and electrophilicity, can quantify the molecule's reactivity. researchgate.net

The MEP and HOMO/LUMO analyses directly inform reactivity predictions. For this compound, several reactive sites can be identified:

The amine nitrogen is a primary nucleophilic center.

The thiazole ring , being aromatic, can undergo electrophilic substitution reactions.

The terminal alkyne C-H bond is weakly acidic and can be deprotonated by a strong base.

The alkyne triple bond is susceptible to addition reactions.

Furthermore, computational studies can model the transition states of potential reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction pathway. mdpi.com This predictive capability is invaluable for designing synthetic routes and understanding the chemical behavior of the compound.

Mechanistic Studies of Chemical Reactivity and Biological Interactions

Reaction Mechanisms of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine in Organic Transformations

The unique structural features of this compound, namely the thiazole (B1198619) ring and the propargyl group, make it a versatile substrate in a variety of organic reactions. The propargyl group, with its terminal alkyne, is particularly reactive and can participate in numerous transformations, including transition metal-mediated reactions.

Transition metal complexes are frequently employed to catalyze reactions involving alkynes. mdpi.com While specific catalytic cycles for this compound are not extensively detailed in the provided context, general mechanisms for transition metal-catalyzed reactions of terminal alkynes can be inferred. These reactions often involve the activation of the C-H bond of the alkyne by the metal center.

Thiazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs) derived from thiazolium salts, have been studied as ligands in transition-metal catalysis. researchgate.net These ligands exhibit strong σ-donation and can be tailored to influence the steric and electronic properties of the metal catalyst. researchgate.net The nitrogen and sulfur atoms in the thiazole ring can also coordinate with the metal center, potentially influencing the catalytic cycle.

A general catalytic cycle for a coupling reaction might involve the following steps:

Oxidative Addition: The metal catalyst reacts with a substrate, leading to an increase in its oxidation state.

Transmetalation or Alkyne Insertion: The propargyl group of this compound could then coordinate to the metal center and subsequently insert into a metal-ligand bond.

Reductive Elimination: The final step involves the formation of the product and regeneration of the catalyst in its original oxidation state.

The reactivity of this compound in organic transformations is governed by the stability of intermediates and the energy of transition states. In transition metal-catalyzed reactions, organometallic intermediates are formed, where the thiazole derivative is coordinated to the metal center. The geometry and electronic structure of these intermediates play a crucial role in determining the reaction pathway and the stereochemistry of the product.

For instance, in reactions involving the thiazole ring itself, the lone pair of electrons on the nitrogen and sulfur atoms can participate in the formation of coordination complexes. The aromaticity of the thiazole ring can be temporarily disrupted during the reaction, leading to the formation of high-energy intermediates. The stability of these intermediates is influenced by the substituents on the thiazole ring.

Elucidation of Molecular Mechanisms in Biological Systems (In Vitro Studies)

In vitro studies have been instrumental in understanding the molecular mechanisms through which this compound and related thiazole derivatives exert their biological effects. These studies have revealed interactions with specific enzymes and cellular components, providing insights into their therapeutic potential.

Monoamine Oxidase B (MAO-B) Inhibition: The N-propargyl group is a key pharmacophore responsible for the inhibition of monoamine oxidase (MAO) enzymes. nih.gov This group can form a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B, leading to irreversible inhibition. nih.gov The thiazole moiety can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the active site of the enzyme, contributing to the binding affinity and selectivity. nih.gov For example, molecular docking studies of some thiazole derivatives have shown interactions with Tyr398 and Tyr435 residues in the MAO-B active site. nih.gov

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a crucial enzyme in DNA biosynthesis, and its inhibition is a key strategy in cancer therapy. Certain thiazole-containing hybrids have been designed as TS inhibitors. nih.gov The proposed mechanism of action involves the binding of the inhibitor to the active site of the enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The thiazole ring and other structural features of the inhibitor can interact with key amino acid residues in the enzyme's active site, leading to competitive or non-competitive inhibition. nih.gov

Histamine (B1213489) H3 Receptor Antagonism: Histamine H3 receptors are primarily found in the brain and act as inhibitory autoreceptors on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.org H3 receptor antagonists block the action of histamine at these receptors, leading to increased neurotransmitter release. wikipedia.orgnih.gov This mechanism is being explored for the treatment of various central nervous system disorders. nih.govnih.gov The thiazole ring in certain antagonists can serve as a scaffold that correctly positions other functional groups to interact with the receptor's binding pocket. The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the antagonist and the receptor determine the binding affinity and efficacy.

The thiazole moiety is a fundamental framework in many compounds with antimicrobial and antifungal properties. jchemrev.commdpi.com The mechanism of action can vary depending on the specific derivative and the target microorganism.

Antibacterial Activity: Thiazole derivatives can exert their antibacterial effects through various mechanisms. Some may inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. For instance, some 2-aminothiazole (B372263) derivatives have shown inhibitory effects on enzymes like lactoperoxidase. dntb.gov.uaresearchgate.net The antimicrobial activity is often influenced by the nature of the substituents on the thiazole ring, which can affect the compound's lipophilicity and its ability to penetrate the bacterial cell membrane. nih.gov

Antifungal Activity: The antifungal action of thiazole derivatives is often attributed to the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is involved in ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death. nih.gov The thiazole ring and its substituents can interact with the active site of the target enzyme, leading to its inhibition. nih.gov

| Compound Type | Target Organism(s) | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| 4-phenyl-1,3-thiazole derivatives | Candida albicans | Inhibition of lanosterol C14α-demethylase | nih.gov |

| 2-aminothiazole derivatives | Various bacteria | Enzyme inhibition (e.g., lactoperoxidase) | dntb.gov.uaresearchgate.net |

| Thiazole-hydrazone derivatives | Various fungal strains | Inhibition of essential fungal enzymes | mdpi.com |

Certain aminothiazole compounds have demonstrated antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS). The proposed mechanisms for their antioxidant action include:

Hydrogen Atom Transfer (HAT): The compound can donate a hydrogen atom to a free radical, thereby neutralizing it. This process is often facilitated by the presence of phenolic hydroxyl groups or other easily abstractable hydrogen atoms. nih.gov

Single Electron Transfer (SET): The antioxidant molecule can donate an electron to a free radical, converting it to a more stable species. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical Focus

Impact of Substituent Modifications on Chemical Reactivity

The chemical reactivity of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is intrinsically linked to its constituent parts: the thiazole (B1198619) ring, the secondary amine linker, and the terminal alkyne of the propargyl group. Modifications to any of these regions can significantly alter the molecule's electronic properties, steric profile, and ultimately, its reactivity.

The propargyl group, with its terminal alkyne, presents a reactive handle for a variety of chemical transformations. The acidity of the terminal proton can be influenced by substituents on the thiazole ring. Furthermore, this alkyne moiety can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), offering a versatile method for conjugation to other molecules.

The secondary amine linker also plays a crucial role. Its basicity and nucleophilicity can be fine-tuned by the electronic nature of the substituents on the thiazole ring. This, in turn, affects its ability to participate in reactions such as acylation or alkylation.

| Modification Site | Substituent Type | Predicted Effect on Reactivity |

|---|---|---|

| Thiazole Ring | Electron-Donating Group (e.g., -CH3, -OCH3) | Increases electron density of the ring, potentially enhancing electrophilic substitution and increasing the basicity of the amine linker. |

| Electron-Withdrawing Group (e.g., -NO2, -CF3) | Decreases electron density of the ring, deactivating it towards electrophilic substitution and reducing the basicity of the amine linker. | |

| Propargyl Group | Modification of the terminal alkyne | Alters reactivity in cycloaddition reactions and potential for metal coordination. |

| Replacement of the propargyl group | Introduction of different functional groups (e.g., allyl) would completely change the types of reactions the side chain can undergo. ontosight.ai | |

| Amine Linker | Acylation or Alkylation | Reduces nucleophilicity and introduces new steric and electronic features. |

Elucidation of Structural Determinants for Specific Molecular Interactions

The ability of this compound to engage in specific molecular interactions is dictated by its three-dimensional structure and the spatial arrangement of its functional groups. These interactions, which include hydrogen bonding, π-π stacking, and hydrophobic interactions, are fundamental to its potential roles in various chemical and biological systems.

The thiazole ring can act as both a hydrogen bond acceptor (via the nitrogen atom) and a participant in π-π stacking interactions with other aromatic systems. The planarity of the thiazole ring is crucial for effective stacking. In the related compound, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, the benzothiazole (B30560) and propyne (B1212725) groups are not coplanar, which influences its crystal packing and intermolecular interactions. nih.govnih.gov

The secondary amine provides a hydrogen bond donor (N-H), which can be critical for anchoring the molecule within a specific binding site. The propargyl group, while primarily considered a reactive handle, can also contribute to hydrophobic interactions. The terminal alkyne can also engage in unique interactions, including coordination with metal ions or forming specific non-covalent bonds with appropriate partners.

Studies on related 2-aminothiazole (B372263) derivatives have highlighted the importance of substituents on the thiazole ring for directing molecular interactions. For instance, the introduction of bulky groups can create steric hindrance that prevents certain binding modes, while the addition of polar groups can introduce new hydrogen bonding opportunities.

| Structural Feature | Potential Molecular Interactions | Importance for Molecular Recognition |

|---|---|---|

| Thiazole Ring | π-π stacking, hydrogen bond acceptor | Crucial for interaction with aromatic residues and hydrogen bond donors in a binding pocket. |

| Secondary Amine (N-H) | Hydrogen bond donor | Acts as an anchor point for specific binding interactions. |

| Propargyl Group | Hydrophobic interactions, potential for metal coordination | Contributes to overall binding affinity and offers a site for specific covalent or coordination chemistry. |

Rational Design Strategies for Targeted Molecular Functions

Building upon the principles of SAR, rational design strategies can be employed to create derivatives of this compound with tailored molecular functions. These strategies often involve a combination of computational modeling and synthetic chemistry.

One common approach is scaffold hopping , where the thiazole core is retained while the propargyl group is replaced with other functionalities to explore different chemical spaces and interaction profiles. For example, replacing the alkyne with a nitrile or a small heterocyclic ring could lead to derivatives with altered electronic and steric properties, potentially leading to new molecular recognition patterns.

Substituent-based design focuses on systematically modifying the thiazole ring with a variety of substituents to probe the effects on a desired property. This could involve creating a library of compounds with different electronic and steric features at the C4 and C5 positions to optimize a particular interaction. For instance, in the development of N-(thiazol-2-yl)-benzamide analogs as selective antagonists, modifications on both the thiazole and phenyl rings were crucial in determining activity. semanticscholar.org

Fragment-based design could utilize the this compound scaffold as a starting point. The propargyl group is particularly amenable to this approach, as it can be used to "click" the thiazole-containing fragment onto a variety of other molecular entities, thereby rapidly generating a diverse library of larger molecules with potentially new functions.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a vital role in guiding these design strategies. researchgate.net By predicting how structural modifications will affect binding affinity or other properties, these tools can help prioritize the synthesis of the most promising candidates, saving time and resources.

| Design Strategy | Description | Potential Outcome |

|---|---|---|

| Scaffold Hopping | Replacing the propargyl group with other functional moieties. | Discovery of novel derivatives with different chemical reactivity and molecular interaction profiles. |

| Substituent-Based Design | Systematic modification of the thiazole ring with various substituents. | Optimization of specific molecular interactions and fine-tuning of electronic properties. |

| Fragment-Based Design | Utilizing the propargyl group for "click chemistry" to conjugate the scaffold to other molecular fragments. | Rapid generation of a diverse library of larger molecules with potentially novel functions. |

Emerging Research Directions and Future Perspectives

Integration with Advanced Synthetic Methodologies

The synthesis of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine and its derivatives builds upon established methods for thiazole (B1198619) ring formation, such as the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. For the analogous compound, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, a common synthetic route involves the reaction of 2-aminobenzothiazole (B30445) with propargyl bromide in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. This straightforward alkylation reaction provides a foundation for introducing the propargyl group, which is crucial for the compound's activity and potential for further modification.

Modern synthetic approaches are exploring more efficient and environmentally friendly methods for thiazole synthesis. These include microwave-assisted organic synthesis (MAOS), the use of green catalysts, and multicomponent reactions that can improve yields and reduce reaction times. For instance, catalyst-free methods and the use of recyclable catalysts are being investigated to streamline the production of 2-aminothiazole (B372263) derivatives. While specific advanced synthetic studies on this compound are not yet widely published, the broader advancements in thiazole synthesis offer promising avenues for its more efficient and scalable production.

Exploration of Novel Catalytic and Material Science Applications

The unique structural features of this compound, namely the thiazole ring and the terminal alkyne of the propargyl group, suggest potential applications in catalysis and material science, although these areas remain largely unexplored. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, suggesting the potential for this compound to serve as a ligand in the development of novel catalysts.

The propargyl group, with its reactive triple bond, is a versatile functional handle in organic synthesis. It can participate in a variety of reactions, including click chemistry (such as the copper-catalyzed azide-alkyne cycloaddition), which is widely used in materials science for the synthesis of polymers and functionalized materials. The ability to readily modify the alkyne terminus opens up possibilities for grafting this molecule onto surfaces or incorporating it into larger macromolecular structures.

Deeper Computational and Mechanistic Insights into Reactivity and Interactions

Detailed computational and mechanistic studies specifically focused on this compound are limited. However, research on related structures provides a framework for understanding its potential reactivity and molecular interactions. For the analogous N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, crystallographic studies have revealed key structural parameters. The 2-aminobenzothiazole and propyne (B1212725) groups are not coplanar, exhibiting a significant dihedral angle. The crystal structure is stabilized by strong intermolecular N-H···N hydrogen bonds, as well as C-H···π and aromatic π···π stacking interactions, which contribute to the formation of a supramolecular arrangement.

Computational studies on other thiazole derivatives have utilized techniques like Density Functional Theory (DFT) to analyze molecular geometry, electronic structure, and reactivity. Such analyses can predict sites of electrophilic and nucleophilic attack and shed light on reaction mechanisms. For this compound, computational modeling could provide valuable insights into its conformational preferences, the electronic nature of the thiazole ring and the propargyl group, and how it interacts with biological targets.

Expanding the Scope of Biological Applications (In Vitro and Pre-clinical, Non-human)

The most significant area of emerging research for this compound is in its potential biological applications. The broader class of 2-aminothiazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Specifically, this compound has been identified as a nonselective antagonist for P2Y receptors. This activity has been demonstrated in preclinical, non-human models of prostate conditions. Studies have shown that it can inhibit hyperplasia in the rat prostate and reduce gland size in rabbits with induced hyperplasia. Furthermore, it has demonstrated efficacy in preventing cancer development in an animal model. These findings suggest its potential as a therapeutic agent for conditions such as benign prostatic hyperplasia and prostatitis.

The anticancer potential of thiazole derivatives is an active area of investigation. For example, a series of N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin inhibitors, with some compounds showing potent antiproliferative activity against human cancer cell lines. While the specific anticancer mechanism of this compound has not been detailed, the known anticancer properties of the 2-aminothiazole scaffold warrant further investigation.

Below is a summary of the reported biological activities for this compound in preclinical, non-human models:

| Biological Target/Model | Observed Effect | Potential Application |

| P2Y Receptors | Nonselective antagonist | Therapeutic for prostate conditions |

| Rat model of prostate hyperplasia | Inhibition of hyperplasia | Benign Prostatic Hyperplasia |

| Rabbit model of induced hyperplasia | Reduction in gland size | Benign Prostatic Hyperplasia |

| Animal cancer model | Prevention of cancer development | Prostatitis, Prostate Cancer |

As research continues, a more detailed understanding of the in vitro and in vivo pharmacology of this compound is expected to emerge, potentially expanding its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic substitution : React 1,3-thiazol-2-amine with propargyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours. Monitor progress via TLC .

- Pd-catalyzed cross-coupling : Use Pd(PPh₃)₂Cl₂/CuI catalysts with aryl halides and propargylamines under inert conditions. Optimize solvent (e.g., THF or EtOAc) and temperature (room temp. to 60°C) to improve yields. Additives like Et₃N enhance reactivity .

- Purification : Column chromatography (SiO₂, EtOAc/hexane gradient) or recrystallization from methanol .

Q. How is the molecular structure of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine characterized?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation (methanol/CHCl₃). Collect diffraction data (MoKα radiation, λ = 0.71073 Å) and refine using SHELXL . Key parameters: space group (e.g., P2₁/c), unit cell dimensions (e.g., a = 13.0270 Å, b = 10.1183 Å) .

- Intermolecular interactions : Analyze hydrogen bonding (N–H⋯N, C–H⋯X) and π-stacking using Mercury or Olex2 .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (thiazole C–H ~ δ 7.5–8.5 ppm, propargyl CH₂ ~ δ 4.0–4.5 ppm) and HRMS .

Advanced Research Questions

Q. What strategies are employed to evaluate the antiproliferative activity of N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine derivatives?

- Methodology :

- Cell line screening : Test compounds against human cancer lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values are calculated from dose-response curves (0.1–100 µM, 48–72 h incubation) .

- Tubulin inhibition : Perform competitive binding assays with colchicine sites. Monitor microtubule polymerization via fluorescence (e.g., tubulin-GFP) .

- CRF1 receptor antagonism : Use radioligand displacement assays (³H-CRF) in HEK293 cells expressing CRF1 receptors. Validate with cAMP inhibition studies .

Q. How are computational methods like molecular docking applied to study structure-activity relationships (SAR)?

- Methodology :

- Docking protocols : Use AutoDock Vina or Schrödinger Suite. Prepare protein structures (e.g., tubulin PDB: 1SA0, CRF1 homology models) and ligand conformers. Set grid boxes around binding pockets (e.g., colchicine site) .

- Key interactions : Prioritize hydrogen bonds (thiazole NH with Thr179 in tubulin) and hydrophobic contacts (propargyl group with CRF1 Leu314) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

- Methodology :

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on aryl rings enhance tubulin binding ). Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ .

- Crystallographic validation : Co-crystallize active derivatives with targets (e.g., tubulin) to confirm binding modes .

- Counter-screening : Test inactive analogs against off-target kinases (e.g., EGFR, VEGFR2) to rule out false positives .

Q. What advanced techniques optimize reaction yields and regioselectivity in propargyl-substituted thiazoles?

- Methodology :

- Microwave-assisted synthesis : Reduce reaction times (30 min vs. 24 h) and improve yields (~20% increase) using controlled power (150–300 W) .

- Flow chemistry : Achieve continuous synthesis with Pd/C cartridges and inline IR monitoring for real-time adjustment .

- Protecting groups : Use Boc or Fmoc on thiazole NH to prevent side reactions during propargylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.